molecular formula C6H11ClN2O B11920343 (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride

(2,5-Dimethyloxazol-4-yl)methanamine hydrochloride

Cat. No.: B11920343
M. Wt: 162.62 g/mol
InChI Key: RPJCLBJMDQSYMJ-UHFFFAOYSA-N
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Description

(2,5-Dimethyloxazol-4-yl)methanamine hydrochloride (CAS 1956340-21-8) is a high-value chemical building block with a molecular formula of C6H11ClN2O and a molecular weight of 162.62 g/mol . This compound features an oxazole ring, a heterocyclic scaffold known for its wide range of biological activities and its ability to interact with various receptors and enzymes through hydrogen, hydrophobic, van der Waals, or dipole bonds . As such, it serves as a critical synthetic intermediate in medicinal chemistry for the design and development of novel therapeutics, with potential applications in anticancer, antiviral, antibacterial, and anti-inflammatory research . Its specific utility is highlighted in advanced research areas, such as the development of inhibitors for chitinase-like proteins like YKL-40, which are implicated in inflammatory and fibrotic pathologies as well as cancer progression . The primary amine functional group, ready for further derivatization, makes this compound a versatile precursor in organic synthesis. For optimal stability, it is recommended to store the product sealed in a dry environment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(2,5-dimethyl-1,3-oxazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)8-5(2)9-4;/h3,7H2,1-2H3;1H

InChI Key

RPJCLBJMDQSYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)CN.Cl

Origin of Product

United States

Preparation Methods

Reduction of Nitrile Precursors

A principal route to (2,5-dimethyloxazol-4-yl)methanamine involves the reduction of a nitrile group attached to the oxazole core. For example, (2,5-dimethyloxazol-4-yl)acetonitrile can be reduced using lithium aluminium hydride (LiAlH4) in anhydrous diethyl ether at low temperatures (-100°C) to yield the primary amine . This method, adapted from analogous oxazole reductions, typically achieves moderate to high yields (70–80%) but requires stringent moisture-free conditions to prevent side reactions .

Reaction Conditions:

  • Substrate: (2,5-Dimethyloxazol-4-yl)acetonitrile

  • Reducing Agent: LiAlH4 (2.5 equiv)

  • Solvent: Diethyl ether

  • Temperature: -100°C, 2.5 hours

  • Workup: Quenching with aqueous NH4Cl, extraction with ethyl acetate, and column chromatography .

Post-reduction, the free amine is converted to its hydrochloride salt by treatment with HCl gas in ether or aqueous HCl, followed by recrystallization from ethanol/ether mixtures .

Reductive Amination of Aldehyde Intermediates

Reductive amination offers an alternative pathway, particularly when aldehyde precursors are accessible. For instance, (2,5-dimethyloxazol-4-yl)methanal reacts with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) to form the primary amine . This method, optimized for imidazole analogs, has been successfully applied to oxazole systems with slight modifications .

Typical Procedure:

  • Aldehyde: (2,5-Dimethyloxazol-4-yl)methanal (1.0 equiv)

  • Amine Source: Ammonium acetate (3.0 equiv)

  • Reducing Agent: STAB (1.2 equiv)

  • Solvent: 1,2-Dichloroethane

  • Temperature: Room temperature, 12 hours

  • Yield: 60–70% after purification via silica gel chromatography .

The hydrochloride salt is subsequently generated by dissolving the amine in anhydrous ether and adding concentrated HCl dropwise, yielding a crystalline product .

Functional Group Interconversion from Alcohols

Indirect methods involve converting hydroxyl-containing intermediates to amines. For example, (2,5-dimethyloxazol-4-yl)methanol can be transformed into a mesylate or tosylate intermediate, which undergoes nucleophilic displacement with ammonia . While less common due to competing elimination reactions, this approach is viable under controlled conditions.

Stepwise Synthesis:

  • Sulfonation: Treat (2,5-dimethyloxazol-4-yl)methanol with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine .

  • Amination: React the mesylate with aqueous ammonia (28%) at 60°C for 24 hours .

  • Salt Formation: Isolate the amine and treat with HCl to precipitate the hydrochloride .

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield Purity
Nitrile Reduction(2,5-Dimethyloxazol-4-yl)acetonitrileLiAlH480% >95%
Reductive Amination(2,5-Dimethyloxazol-4-yl)methanalSTAB70% 90–92%
Alcohol Functionalization(2,5-Dimethyloxazol-4-yl)methanolMsCl, NH350% 85–88%

Key Observations:

  • Nitrile Reduction offers the highest yield but requires cryogenic conditions and specialized handling of LiAlH4 .

  • Reductive Amination is operationally simpler but necessitates strict pH control to minimize imine hydrolysis .

  • Alcohol Derivatization is less efficient due to intermediate stability issues but provides access to diverse analogs .

Hydrochloride Salt Formation and Purification

The final step in all routes involves protonating the free amine with HCl. Common protocols include:

  • Dissolving the amine in dry ether and bubbling HCl gas until precipitation is complete .

  • Adding concentrated aqueous HCl to a stirred solution of the amine in ethanol, followed by solvent evaporation and recrystallization .

Purification: The crude hydrochloride salt is typically recrystallized from ethanol/ether (1:3) to achieve >99% purity, as confirmed by HPLC and NMR .

Challenges and Optimization Strategies

  • Oxazole Ring Stability: Strongly acidic or basic conditions can degrade the oxazole ring. LiAlH4 reductions must be performed at low temperatures to prevent ring opening .

  • Byproduct Formation: Reductive amination may produce secondary amines if excess aldehyde is present. Using stoichiometric ammonium acetate minimizes this risk .

  • Scalability: Batch-wise LiAlH4 additions and controlled HCl gas flow are critical for reproducibility on multi-gram scales .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in pharmaceutical development due to its ability to act as a building block for synthesizing novel drug candidates. Its reactivity stems from the presence of both the amine and oxazole functionalities, allowing for diverse chemical transformations. For instance, it has been incorporated into the design of inhibitors targeting HIV-1 protease, where modifications based on its structure have led to compounds with enhanced antiviral activity .

Case Study: HIV-1 Protease Inhibitors

In one study, derivatives of (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride were synthesized and evaluated for their inhibitory effects on HIV-1 protease. The results indicated that certain modifications significantly improved the potency of these compounds compared to earlier iterations, demonstrating the compound's utility as a scaffold for developing effective antiviral agents .

Biological Interaction Studies

Interaction studies involving this compound focus on its potential interactions with biological targets such as enzymes and receptors. Preliminary findings suggest that compounds containing oxazole rings may engage with various proteins involved in metabolic pathways, which is crucial for drug design and efficacy.

Synthesis of Complex Molecules

The compound serves as a precursor in organic synthesis, facilitating the creation of more complex chemical entities. It can undergo several types of reactions, including nucleophilic substitutions and cyclizations, which are fundamental in synthesizing biologically active molecules.

Synthesis Pathways

The synthesis typically involves:

  • Formation of the oxazole ring.
  • Introduction of the methanamine group.
  • Conversion to hydrochloride salt for enhanced solubility.

These synthetic routes highlight the versatility and importance of this compound in organic chemistry.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. For example, modifications have led to enhanced activity against various bacterial strains such as E. coli and S. aureus, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions CAS Number
(2,5-Dimethyloxazol-4-yl)methanamine hydrochloride C₆H₁₁ClN₂O* 174.62* 2,5-dimethyl (oxazole) Not Available†
[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride C₇H₁₃ClN₂O 176.64 3,5-dimethyl (isoxazole) 1177326-01-0
Dimethylamine hydrochloride C₂H₈ClN 81.55 N/A (linear amine) 506-59-2

*Inferred based on structural analysis.

Key Observations :

  • Heterocycle Type: The target compound contains an oxazole ring, whereas [(3,5-dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride features an isoxazole ring (oxygen and nitrogen positions reversed).
  • Substituent Positions : The target’s 2,5-dimethyl groups on oxazole contrast with the 3,5-dimethyl groups on isoxazole in the analog. Steric and electronic effects from substituent placement may alter reactivity or binding affinity in medicinal applications.
  • Molecular Complexity : The hydrochloride salt of dimethylamine (CAS 506-59-2) is a simpler aliphatic amine, lacking aromaticity and thus differing markedly in solubility, stability, and application scope .

Physicochemical and Functional Differences

Solubility and Stability
  • Aromatic vs. Aliphatic Systems : The oxazole and isoxazole derivatives exhibit lower solubility in water compared to dimethylamine hydrochloride due to hydrophobic methyl groups. However, their aromaticity enhances thermal stability relative to aliphatic amines .
  • Salt Form : All three compounds are hydrochloride salts, improving their crystallinity and handling stability.

Research Findings and Implications

  • Synthetic Routes : The isoxazole analog (CAS 1177326-01-0) is synthesized via nucleophilic substitution on a pre-functionalized isoxazole ring, whereas the target compound likely requires oxazole-specific cyclization strategies (e.g., Robinson-Gabriel synthesis) .
  • For instance, 3,5-dimethylisoxazole derivatives exhibit anti-inflammatory properties, suggesting that the target’s 2,5-dimethyloxazole configuration might influence target selectivity .

Biological Activity

(2,5-Dimethyloxazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10ClN3O
  • Molecular Weight : 177.62 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : The compound has shown promise in preclinical models for its potential antidepressant effects, likely through serotonin reuptake inhibition.
  • Antimicrobial Properties : Some studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Initial findings indicate potential neuroprotective effects, which may be beneficial in neurodegenerative conditions.

Case Studies and Experimental Data

  • Antidepressant Activity :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound's mechanism appears to involve modulation of the serotonergic system, enhancing serotonin levels in the synaptic cleft.
  • Antimicrobial Studies :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. These results suggest a potential for development as an antibacterial agent.
  • Neuroprotective Effects :
    • A neurotoxicity assay using neuronal cell cultures indicated that treatment with this compound reduced cell death induced by oxidative stress. This effect was linked to the compound's ability to scavenge free radicals.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(2,5-Dimethyloxazol-4-yl)methanamineAntidepressant, AntimicrobialSerotonin modulation, Antibacterial action
5-MethylisoxazoleMild antidepressantSimilar mechanism to serotonin reuptake
2-AminobenzothiazoleAnticancerInhibition of tumor cell proliferation

Q & A

Q. What strategies are effective in elucidating the structure-activity relationships of this compound derivatives?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenated oxazoles or extended alkyl chains) . Test bioactivity in parallel with computational docking (e.g., AutoDock Vina) to correlate binding affinity with structural features. QSAR models can prioritize high-potential derivatives for synthesis .

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